molecular formula C30H58Sn2 B169360 1,4-Bis(tributylstannyl)benzene CAS No. 17151-51-8

1,4-Bis(tributylstannyl)benzene

Cat. No.: B169360
CAS No.: 17151-51-8
M. Wt: 656.2 g/mol
InChI Key: RZCMLHJDBZGVSJ-UHFFFAOYSA-N
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Description

1,4-Bis(tributylstannyl)benzene is an organotin compound with the molecular formula C30H58Sn2. It is a derivative of benzene where two hydrogen atoms in the para positions are replaced by tributylstannyl groups. This compound is widely used in organic synthesis, particularly in Stille coupling reactions, which are a type of palladium-catalyzed cross-coupling reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(tributylstannyl)benzene can be synthesized through the reaction of 1,4-dibromobenzene with tributyltin lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

    Formation of Tributyltin Lithium: Tributyltin chloride reacts with lithium metal in anhydrous ether to form tributyltin lithium.

    Coupling Reaction: The tributyltin lithium is then reacted with 1,4-dibromobenzene to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(tributylstannyl)benzene primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the exchange of the tributylstannyl group with various organic halides or pseudohalides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Organic halides or pseudohalides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., cesium fluoride).

    Conditions: The reactions are typically carried out in an inert atmosphere at elevated temperatures (50-100°C) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products

The major products of these reactions are biaryl compounds, which are formed by the coupling of the aryl group from the organic halide with the aryl group from this compound.

Scientific Research Applications

1,4-Bis(tributylstannyl)benzene has several applications in scientific research:

    Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Stille coupling reactions.

    Material Science: The compound is used in the preparation of conjugated polymers and other materials with specific electronic properties.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active compounds.

    Biological Research: The compound is used in the modification of biomolecules for various studies, including the development of new diagnostic tools and therapeutic agents.

Comparison with Similar Compounds

1,4-Bis(tributylstannyl)benzene can be compared with other organotin compounds such as:

    1,3-Bis(tributylstannyl)benzene: Similar structure but with stannyl groups in the meta positions.

    1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of tributylstannyl groups.

    1,4-Dibromobenzene: Precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its high reactivity in Stille coupling reactions, making it a valuable reagent in organic synthesis. Its ability to form stable intermediates and high-yielding products sets it apart from other similar compounds.

Properties

IUPAC Name

tributyl-(4-tributylstannylphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-2,5-6H;6*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCMLHJDBZGVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448650
Record name 1,4-Bis(tributylstannyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17151-51-8
Record name 1,4-Bis(tributylstannyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17151-51-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,4-bis(tributylstannyl)benzene in the synthesis of the Stille coupling-based microporous organic polymer (St-MOP)?

A1: this compound serves as a key building block in the Stille coupling reaction used to synthesize St-MOP. [] It reacts with 1,3,6,8-tetrabromopyrene in the presence of a palladium catalyst. During this reaction, the tributylstannyl groups of this compound are replaced by the pyrene units, forming the extended polymer network. The palladium catalyst plays a crucial role in facilitating this coupling process.

Q2: How does the structure of this compound influence the properties of the resulting St-MOP@Pd material?

A2: The linear structure of this compound, with its two reactive tributylstannyl groups, allows it to act as a bridging unit during polymerization. This bridging contributes to the formation of a porous network within the St-MOP structure. [] The size of the St-MOP particles and the amount of palladium incorporated into the material are influenced by the concentration of the palladium catalyst used during synthesis. []

Q3: Are there any environmental concerns regarding the use of this compound in this synthesis, and are there any alternative reagents?

A3: Organotin compounds, including this compound, can have toxicity concerns. [] Research into alternative, less toxic reagents for similar Stille coupling reactions is ongoing within the field of green chemistry. Exploring and optimizing these alternatives could lead to more environmentally friendly approaches for synthesizing similar porous materials.

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